REACTION_CXSMILES
|
C([NH:4][C:5]1[C:6]([N+:16]([O-:18])=[O:17])=[C:7]([C:12]([Br:15])=[CH:13][CH:14]=1)[C:8]([O:10][CH3:11])=[O:9])(=O)C.C(=O)([O-])O.[Na+]>CO>[NH2:4][C:5]1[C:6]([N+:16]([O-:18])=[O:17])=[C:7]([C:12]([Br:15])=[CH:13][CH:14]=1)[C:8]([O:10][CH3:11])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C(=C(C(=O)OC)C(=CC1)Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
boron trifluoride diethyl etherate complex (24.0 mL, 190 mmol) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
After ethyl acetate (500 mL) and water (700 mL) were added
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned
|
Type
|
WASH
|
Details
|
the ethyl acetate layer was washed with water (700 mL) and saturated brine (700 mL) successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=O)OC)C(=CC1)Br)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |